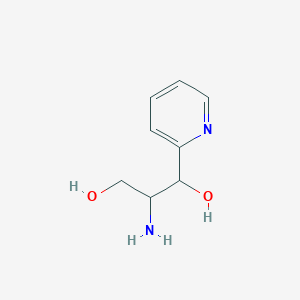

2-Amino-1-(pyridin-2-yl)propane-1,3-diol

Description

2-Amino-1-(pyridin-2-yl)propane-1,3-diol is a chiral aminodiol characterized by a pyridine ring substituted at the 2-position.

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-amino-1-pyridin-2-ylpropane-1,3-diol |

InChI |

InChI=1S/C8H12N2O2/c9-6(5-11)8(12)7-3-1-2-4-10-7/h1-4,6,8,11-12H,5,9H2 |

InChI Key |

XAHKBXXOJJUZQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(C(CO)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol typically involves the reaction of pyridine derivatives with appropriate reagents. One common method involves the catalytic hydrogenation of 5-oxime-1,3-dioxane, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of catalysts such as palladium on carbon and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(pyridin-2-yl)propane-1,3-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce various amines or alcohols. Substitution reactions can lead to the formation of new carbon-nitrogen or carbon-oxygen bonds, resulting in a diverse array of products.

Scientific Research Applications

2-Amino-1-(pyridin-2-yl)propane-1,3-diol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The pyridinyl group can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The core structure of 2-amino-1-arylpropane-1,3-diols varies primarily in the aryl substituent and stereochemistry. Key examples include:

Key Observations :

- Electronic Effects : The 4-nitrophenyl group (electron-withdrawing) enhances UV absorption at 278 nm, critical for analytical detection . The pyridin-2-yl group, with its aromatic nitrogen, may facilitate metal coordination or hydrogen bonding, altering solubility and reactivity .

- Stereochemistry: Enantiomers like (1R,2R) and (1S,2S) are critical in pharmaceuticals. For example, (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol is a regulated impurity in chloramphenicol, while its (1S,2S) counterpart is used in chiral resolution processes .

Analytical and Stability Considerations

- HPLC and TLC: Stability-indicating methods are essential for quantifying 2-amino-1-(4-nitrophenyl)propane-1,3-diol in chloramphenicol formulations due to its role as a degradation marker .

- UV Detection : The nitro group’s strong absorbance at 278 nm simplifies analysis, whereas the pyridin-2-yl analog may require alternative detection (e.g., fluorescence or MS) .

Pharmaceutical Relevance

- Chloramphenicol Degradation: 2-Amino-1-(4-nitrophenyl)propane-1,3-diol is a hydrolysis product linked to loss of antibiotic activity, necessitating strict quality control .

- Drug Synthesis: Derivatives like (1R,2R)-2-amino-1-(4-methylsulfonylphenyl)propane-1,3-diol are intermediates in designing aminopeptidase N inhibitors .

- Pregabalin Synthesis: Analogous aminodiols are resolved industrially for neurological drug production, highlighting the scaffold’s versatility .

Biological Activity

2-Amino-1-(pyridin-2-yl)propane-1,3-diol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and applications based on current research findings.

This compound is characterized by its amino and hydroxyl functional groups, which contribute to its reactivity and interactions with biological targets. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions .

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and interact with specific receptors. This compound has been shown to inhibit certain enzymes, which may lead to therapeutic effects in various diseases. The exact pathways involved depend on the specific biological target .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens indicate its potential as an antimicrobial agent:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by these pathogens .

Enzyme Inhibition

In vitro studies have demonstrated that this compound can inhibit enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, which may be beneficial in conditions such as cancer or metabolic disorders. For example, the compound has been shown to inhibit certain kinases that play a role in cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity with low MIC values, suggesting its potential as a new antimicrobial agent .

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with specific enzymes involved in cancer metabolism. The findings revealed that the compound effectively inhibited these enzymes, leading to reduced cell viability in cancer cell lines .

Applications in Drug Development

Given its biological activities, this compound is being explored for various therapeutic applications:

- Antimicrobial agents : Its efficacy against resistant bacterial strains makes it a candidate for new antibiotic development.

- Cancer therapeutics : Its ability to inhibit key metabolic enzymes may be harnessed for developing anticancer drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.